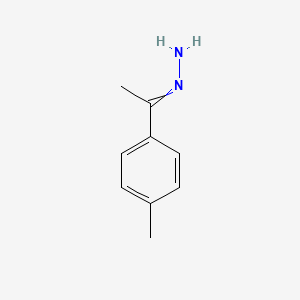

Ethanone, 1-(4-methylphenyl)-, hydrazone

Description

Historical Context and Evolution of Hydrazone Chemistry

The history of hydrazone chemistry is intrinsically linked to the pioneering work of German chemist Emil Fischer. In 1875, Fischer discovered phenylhydrazine, the first hydrazine (B178648) compound, which he synthesized by reducing a diazonium salt. chemistryviews.orgprinceton.edu This discovery was pivotal, as he subsequently found that phenylhydrazine reacts with aldehydes and ketones to form crystalline solids he named hydrazones. wikipedia.org This reaction provided a crucial method for identifying and characterizing carbonyl compounds, particularly sugars, through the formation of highly crystalline derivatives called osazones. wikipedia.orgwikiwand.comwikipedia.org

Fischer's work laid the groundwork for one of the most important reactions in heterocyclic chemistry: the Fischer indole synthesis, discovered in 1883. scienceinfo.combyjus.comwikipedia.org This reaction uses an arylhydrazone, formed from an aryl hydrazine and a carbonyl compound, which undergoes cyclization under acidic conditions to produce an indole nucleus. scienceinfo.combyjus.com The name "hydrazine" itself was also coined by Fischer in 1875. wikipedia.org While Fischer worked with various hydrazine derivatives, pure anhydrous hydrazine was first prepared by Dutch chemist Lobry de Bruyn in 1895. wikipedia.org These foundational discoveries established hydrazones as essential intermediates and a distinct class of compounds, paving the way for over a century of research into their synthesis and reactivity. byjus.com

Significance of Hydrazone Scaffolds in Modern Chemical Science

Hydrazone scaffolds, containing the characteristic azomethine group (–NHN=CH–), are fundamental building blocks in contemporary organic and medicinal chemistry. researchgate.netrsc.orgnih.gov Their importance stems from their straightforward synthesis, versatile reactivity, and the diverse biological activities exhibited by their derivatives. rsc.orgjocpr.com Hydrazones serve as crucial intermediates in several name reactions, including the Wolff–Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.orgwisdomlib.orgkiddle.co

In medicinal chemistry, the hydrazone moiety is considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. scispace.comeurekaselect.com Researchers have extensively synthesized and studied hydrazone derivatives for a broad spectrum of biological activities. scispace.com The ability of the hydrazone functional group to form stable complexes with various metal ions has also made it a subject of significant research in bioinorganic chemistry and the development of therapeutic agents. rsc.orgresearchgate.net Furthermore, hydrazones are integral to supramolecular chemistry and materials science, where their unique structural properties are utilized in creating molecular switches and other advanced materials. mdpi.comresearchgate.net The pH-sensitive nature of the hydrazone bond makes it particularly useful in bioconjugation strategies and for developing drug delivery systems that can release therapeutic agents in specific cellular environments, such as the acidic interior of lysosomes. wikipedia.orgresearchgate.net

Specific Research Focus on Ethanone, 1-(4-methylphenyl)-, Hydrazone: A Comprehensive Overview

Ethanone, 1-(4-methylphenyl)-, hydrazone is synthesized through the condensation reaction between Ethanone, 1-(4-methylphenyl)- (commonly known as 4'-methylacetophenone or p-acetyltoluene) and hydrazine. wikipedia.orgjocpr.com This reaction is a standard method for preparing hydrazones. nih.gov The parent ketone, 4'-methylacetophenone, is a well-characterized compound with established physical and chemical properties.

Table 1: Physicochemical Properties of Ethanone, 1-(4-methylphenyl)-

| Property | Value |

|---|---|

| CAS Number | 122-00-9 |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Normal Boiling Point | 494 K |

| Normal Melting Point | 301 K |

| Enthalpy of Vaporization | 48.8 kJ/mol |

Source: chemeo.comnist.gov

While direct, extensive research on the simple hydrazone of 4'-methylacetophenone is not widely documented in isolation, this structural unit serves as a key building block for more complex and functionalized hydrazone derivatives. Researchers frequently use the 1-(4-methylphenyl)ethanone moiety as a starting point to synthesize sophisticated hydrazones by reacting it with substituted hydrazines. These resulting derivatives are then investigated for their specific chemical and physical properties, such as their crystal structure and potential applications in materials science.

For instance, detailed crystallographic studies have been performed on derivatives like (E)-1-(4-methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone. nih.gov Such analyses provide precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π–π stacking, which are crucial for understanding the material's properties. nih.gov

Table 2: Representative Crystal Data for a Derivative, (E)-1-(4-methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₆F₃N₃ |

| Molecular Weight | 343.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell a (Å) | 8.2811 (9) |

| Unit Cell b (Å) | 14.8443 (15) |

| Unit Cell c (Å) | 13.5325 (15) |

| Unit Cell β (°) | 90.601 (9) |

| Volume (ų) | 1663.4 (3) |

Source: nih.gov

The study of such complex derivatives, including others like 1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone, demonstrates that the core structure of Ethanone, 1-(4-methylphenyl)-, hydrazone is a valuable and versatile platform in chemical research for creating novel compounds with tailored properties. sigmaaldrich.com

Interdisciplinary Relevance of Hydrazone Compounds in Academic Fields

The utility of hydrazone compounds extends across numerous scientific disciplines beyond medicinal chemistry.

Analytical Chemistry : Hydrazones are fundamental in classical analytical chemistry for the detection and analysis of aldehydes and ketones. wikipedia.orgwikiwand.com The reaction with 2,4-dinitrophenylhydrazine, for example, produces brightly colored crystalline derivatives (dinitrophenylhydrazones) that can be easily identified. wikipedia.orgkhanacademy.org This method forms the basis of adsorption cartridges used for sample analysis via high-performance liquid chromatography (HPLC). wikipedia.orgwikiwand.com

Materials Science : In materials science, hydrazones are used in the creation of pigments; for instance, Pigment Yellow 97 is a hydrazone-based colorant. wikipedia.orgwikiwand.com They are also key components in the development of covalent organic frameworks (COFs). acs.org These frameworks are porous, crystalline materials with applications in catalysis and environmental remediation. acs.org

Catalysis : Hydrazone-based systems are emerging as versatile catalysts. Hydrazone-linked COFs can effectively adsorb precious metals like palladium from wastewater, and the resulting metal-COF composite can then be used as a sustainable and recyclable catalyst for chemical reactions such as the Suzuki–Miyaura coupling. acs.org Additionally, metal complexes derived from hydrazone ligands are widely explored for their catalytic activities. researchgate.net

Environmental Science : The ability of hydrazone-based materials to selectively bind and remove metal ions from aqueous solutions is relevant to environmental science. acs.org This property can be harnessed for the remediation of industrial wastewater by recovering valuable or hazardous metals. acs.org

Bioconjugation and Biotechnology : The pH-sensitive nature of the hydrazone linkage is exploited in biotechnology for targeted drug delivery. wikipedia.org Drugs can be attached to antibodies or other targeting molecules via a hydrazone bond, which remains stable at the neutral pH of blood but cleaves in the acidic environment of target cells, releasing the drug where it is needed. wikipedia.orgwikiwand.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)ethylidenehydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-3-5-9(6-4-7)8(2)11-10/h3-6H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQJPIGWBCMBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404348 | |

| Record name | Ethanone, 1-(4-methylphenyl)-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64252-53-5 | |

| Record name | Ethanone, 1-(4-methylphenyl)-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-P-TOLYL-ETHYLIDENE)-HYDRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Structural Elucidation and Conformational Landscape Analysis

Single Crystal X-ray Diffraction Studies for Molecular Geometry

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the molecular structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering a static snapshot of the molecule's preferred conformation in the crystal lattice. Despite its utility, a search of crystallographic databases indicates that a crystal structure for the parent Ethanone, 1-(4-methylphenyl)-, hydrazone has not been reported.

Polymorphism and Crystallographic Space Group Analysis

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. An analysis for Ethanone, 1-(4-methylphenyl)-, hydrazone would involve crystallizing the compound under various conditions to identify if different polymorphic forms exist. Each polymorph would be characterized by its unique crystallographic space group and unit cell parameters. For example, a related hydrazine (B178648) carboxylate derivative was found to crystallize in the monoclinic P2₁/c space group. researchgate.net Without experimental data, it is impossible to determine the crystallographic preferences of the title compound.

Co-crystallization Strategies with Diverse Guest Molecules

Co-crystallization involves crystallizing a target molecule with a second "guest" molecule to form a new, single crystalline phase with a defined stoichiometric ratio. This strategy is often used to modify the physical properties of a compound. The hydrogen bonding capabilities of Ethanone, 1-(4-methylphenyl)-, hydrazone would make it a candidate for co-crystallization with various guest molecules, such as carboxylic acids or other compounds with complementary hydrogen bond donors and acceptors. This could be used to create novel solid forms, but no such co-crystallization studies have been published for this specific hydrazone.

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformations

NMR spectroscopy is the most powerful tool for elucidating molecular structure and dynamics in solution. While standard 1D ¹H and ¹³C NMR spectra provide basic information, advanced 2D techniques are necessary to piece together the complete conformational picture.

2D NMR Techniques (COSY, NOESY, HMBC, HSQC) for Connectivity and Spatial Proximity

A full 2D NMR analysis of Ethanone, 1-(4-methylphenyl)-, hydrazone would provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for example, confirming the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton directly to the carbon it is attached to, providing ¹J_CH correlations.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range connectivity (2-3 bonds), which would link the methyl group to its aromatic carbon, the imine carbon to the aromatic ring, and the protons of the ethylidene methyl group to the imine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal spatial proximities between protons that are not directly bonded, which is key to determining the conformational preferences around the C-N and N-N single bonds in solution.

Dynamic NMR for Rotational Barriers and Fluxional Behavior

Hydrazones can exhibit dynamic behavior in solution, primarily E/Z isomerization around the C=N double bond and rotation around the N-N single bond. scielo.brresearchgate.net Dynamic NMR (DNMR) experiments, which involve recording spectra at variable temperatures, are used to study these processes. By analyzing the changes in the spectra as rotational barriers are overcome on the NMR timescale (coalescence of signals), it is possible to calculate the activation energy (ΔG‡) for these rotational processes. niscpr.res.in Such studies on related systems have identified the mechanisms and energy barriers for isomerization, but no specific rotational barrier data has been published for Ethanone, 1-(4-methylphenyl)-, hydrazone. acs.org

Vibrational Spectroscopy for Functional Group Characterization and Bonding Analysis

Vibrational spectroscopy is essential for identifying functional groups and probing the nature of chemical bonds within a molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These vibrations are specific to the types of bonds present (e.g., C=N, N-H, C-C aromatic) and their chemical environment. For hydrazones, key characteristic bands include the N-H stretching vibrations, typically observed in the 3400-3200 cm⁻¹ region, and the C=N stretching vibration, which appears in the 1660-1610 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations also provide signature peaks.

While detailed experimental IR and Raman spectra specifically for Ethanone, 1-(4-methylphenyl)-, hydrazone are not extensively reported, analysis of its precursor, 4'-methylacetophenone, shows characteristic absorptions for the acetyl group and the p-substituted aromatic ring. nih.govnist.gov A comprehensive IR and Raman analysis of the target hydrazone would confirm the formation of the C=N bond and characterize the N-H and other key functional groups.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. This method allows for the detection of trace amounts of an analyte and can provide information about the molecule's orientation and interaction with the surface. For a molecule like Ethanone, 1-(4-methylphenyl)-, hydrazone, SERS could elucidate how the molecule orients and binds to a metal surface, offering insights into its interfacial behavior. Currently, there are no specific SERS studies available in the literature for Ethanone, 1-(4-methylphenyl)-, hydrazone.

Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For Ethanone, 1-(4-methylphenyl)-, hydrazone, the molecular formula is C₉H₁₂N₂. The exact mass can be computationally determined, providing a precise theoretical value for experimental verification.

Table 1: Computed Mass Properties for Ethanone, 1-(4-methylphenyl)-, hydrazone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂ | PubChem nih.gov |

| Molecular Weight | 148.20 g/mol | PubChem nih.gov |

| Exact Mass | 148.100048391 Da | PubChem nih.gov |

This data is computationally generated.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by isolating a specific parent ion and inducing its fragmentation. nih.gov The resulting fragment ions provide a "fingerprint" that helps to piece together the original molecule's structure. whitman.edu

For Ethanone, 1-(4-methylphenyl)-, hydrazone, a typical fragmentation pathway in electron ionization (EI) would likely involve the loss of small, stable molecules or radicals. Key fragmentation patterns expected for aromatic hydrazones include:

Cleavage of the N-N bond.

Fragmentation of the ethylidene group.

Formation of a stable tropylium (B1234903) ion (m/z 91) from the methylphenyl moiety. whitman.edu

A detailed MS/MS study would be required to establish the definitive fragmentation pathway and relative abundance of fragment ions for Ethanone, 1-(4-methylphenyl)-, hydrazone. However, specific experimental MS/MS fragmentation data for this compound is not currently available in the surveyed literature. Analysis of its precursor, p-methylacetophenone, shows a prominent base peak at m/z 119, corresponding to the loss of a methyl group ([M-15]⁺), and a strong peak at m/z 91, corresponding to the tropylium ion. massbank.eu

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the enantiomeric excess and absolute configuration of chiral molecules. These techniques rely on the differential interaction of chiral compounds with left and right circularly polarized light.

A thorough review of published research indicates a lack of specific studies applying CD and ORD spectroscopy directly to "Ethanone, 1-(4-methylphenyl)-, hydrazone" for the purpose of enantiomeric excess determination. While the precursor, 1-(4-methylphenyl)ethanone, is prochiral, the simple hydrazone derivative is achiral unless it is part of a chiral system or has been derivatized with a chiral auxiliary. Scientific literature does describe the use of CD spectroscopy for determining the absolute configuration and enantiomeric excess of more complex chiral compounds, including chiral primary amines and diaminodicyanoquinodimethanes. However, direct experimental data for the title compound is not available.

| Technique | Application to Ethanone, 1-(4-methylphenyl)-, hydrazone | Data Availability |

| Circular Dichroism (CD) | Determination of enantiomeric excess and absolute configuration. | No specific studies found for this compound. |

| Optical Rotatory Dispersion (ORD) | Measurement of the rotation of plane-polarized light as a function of wavelength. | No specific studies found for this compound. |

Electron Microscopy for Supramolecular Assembly Characterization

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution imaging of the morphology and structure of materials at the micro- and nanoscale. These techniques are invaluable for characterizing the supramolecular assemblies of molecules.

Investigations into the supramolecular chemistry of hydrazone derivatives have utilized SEM and TEM to visualize the formation of complex structures such as organogels and hydrogels. For instance, studies on other hydrazide derivatives have revealed the formation of lamellar-like and fibrillar networks in different solvents, as imaged by SEM. researchgate.net These studies, however, focus on more complex molecules where intermolecular interactions like hydrogen bonding and π-π stacking drive the self-assembly process.

A detailed search for research specifically employing SEM or TEM to characterize the supramolecular assemblies of "Ethanone, 1-(4-methylphenyl)-, hydrazone" did not yield any results. The potential for this relatively simple hydrazone to form extensive, well-defined supramolecular structures that would warrant electron microscopy analysis appears to be an uninvestigated area of research.

| Technique | Application to Ethanone, 1-(4-methylphenyl)-, hydrazone | Data Availability |

| Scanning Electron Microscopy (SEM) | Characterization of surface topography and morphology of supramolecular assemblies. | No specific studies found for this compound. |

| Transmission Electron Microscopy (TEM) | Visualization of the internal structure and morphology of supramolecular assemblies. | No specific studies found for this compound. |

Coordination Chemistry: Ligand Behavior and Metal Complex Formation

Chelation Modes and Ligand Denticity of Ethanone, 1-(4-methylphenyl)-, Hydrazone

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. Ethanone, 1-(4-methylphenyl)-, hydrazone and its derivatives can exhibit variable denticity depending on the reaction conditions and the nature of the metal ion involved. researchgate.net

Hydrazone ligands can coordinate with metal ions in several ways:

Monodentate Coordination: In its simplest coordination mode, the ligand can act as a monodentate donor, binding to the metal center through the lone pair of electrons on the azomethine nitrogen atom. nih.gov This type of interaction is less common as the formation of a chelate ring is typically more stable.

Bidentate Coordination: Bidentate coordination is the most common mode for hydrazone derivatives. For Ethanone, 1-(4-methylphenyl)-, hydrazone, this typically involves the azomethine nitrogen and another donor atom. In acylhydrazone derivatives, where a carbonyl group is present, the ligand coordinates through the azomethine nitrogen and the carbonyl oxygen. mtct.ac.intandfonline.com This often occurs after the ligand undergoes tautomerization to its enol form, leading to deprotonation and the formation of a stable five- or six-membered chelate ring with the metal ion. tandfonline.comnih.gov

Polydentate Coordination: The denticity can be increased beyond two if the hydrazone structure is modified to include additional donor groups. mtct.ac.in For instance, the introduction of a hydroxyl group on the phenyl ring or the inclusion of a heterocyclic ring can create a tridentate ligand, coordinating through nitrogen and oxygen atoms (NNO) or other combinations. nih.govjptcp.comchemistryjournal.net Some complex hydrazones can act as tetradentate or even higher polydentate ligands, allowing for the formation of intricate coordination architectures.

The coordinating ability of hydrazone ligands is primarily determined by the presence of nitrogen, oxygen, or sulfur donor atoms. labinsights.nl

Nitrogen Donors: The fundamental structure of Ethanone, 1-(4-methylphenyl)-, hydrazone contains two nitrogen atoms—the azomethine nitrogen and the terminal amino nitrogen—which are the primary sites for coordination. mtct.ac.in The azomethine nitrogen is the most common donor site. mtct.ac.inias.ac.in

Oxygen Donors: While Ethanone, 1-(4-methylphenyl)-, hydrazone itself lacks an oxygen atom, many of its widely studied derivatives are acylhydrazones, synthesized from the condensation of a ketone with an acid hydrazide. In these cases, the carbonyl oxygen of the amide group becomes a crucial donor atom. mtct.ac.inlabinsights.nl Coordination often involves the enolic form of the ligand, where the metal binds to the deprotonated oxygen atom. nih.govnih.gov Phenolic hydroxyl groups, if present on the aromatic ring, can also act as oxygen donor sites. chemistryjournal.net

Sulfur Donors: Similar to oxygen, sulfur is not present in the parent compound but can be introduced to form thiohydrazones. In such derivatives, the thiocarbonyl group (C=S) can participate in coordination, making the ligand a potential N, S donor.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with hydrazone ligands is a well-established area of research, leading to compounds with diverse geometries and properties.

Ethanone, 1-(4-methylphenyl)-, hydrazone and its analogues readily form stable complexes with d-block transition metals. These complexes are typically synthesized by reacting the ligand with a metal salt (e.g., chloride, sulfate, or acetate) in a suitable solvent. nih.govnih.gov

The characterization of these complexes involves a combination of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the metal-to-ligand stoichiometry. jptcp.comchemistryjournal.net

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the stretching frequency of the azomethine ν(C=N) band to a lower or higher wavenumber upon complexation indicates the involvement of the azomethine nitrogen in bonding. In acylhydrazone complexes, the disappearance of the ν(C=O) band and the appearance of new bands corresponding to ν(C-O) and ν(C=N-N=C) suggest coordination via the enolic form. mtct.ac.innih.gov

Electronic (UV-Vis) Spectra and Magnetic Susceptibility: These measurements help in determining the geometry of the complexes. For example, Cu(II) complexes may exhibit square planar or octahedral geometry, while Ni(II) complexes can be square planar, tetrahedral, or octahedral. tandfonline.comnih.govnih.gov

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govnih.gov

| Metal Ion | Typical Geometry | Coordination Mode | Key Spectroscopic Features | Reference |

|---|---|---|---|---|

| Cu(II) | Square Planar / Octahedral | Bidentate (N,O) | Shift in ν(C=N), d-d transition bands in UV-Vis | tandfonline.comnih.gov |

| Ni(II) | Octahedral / Square Planar | Bidentate (N,O) | Changes in ligand field bands, diamagnetic for square planar | tandfonline.comscirp.org |

| Co(II) | Octahedral / Square Planar | Bidentate (N,O) | Characteristic bands in electronic spectra for specific geometry | tandfonline.comnih.gov |

| Zn(II) | Tetrahedral | Bidentate (N,O) | Diamagnetic, NMR spectra useful for characterization | researchgate.netjptcp.com |

| Fe(III) | Octahedral | Tridentate (ONO) | High spin or low spin depending on ligand field | chemistryjournal.net |

The coordination chemistry of hydrazones extends beyond d-block metals to include main group elements and lanthanides.

Main Group Metals: Elements like Tin (Sn) have been shown to form complexes with hydrazone ligands. These can result in high coordination numbers, such as seven-coordinate complexes with a distorted pentagonal bipyramidal geometry. researchgate.net

Lanthanide Metals: Lanthanide ions (e.g., La, Ce, Sc, Y, Yb) form complexes with hydrazone derivatives, driven by the hard-soft acid-base principle, where the hard lanthanide ions prefer to coordinate with oxygen and nitrogen donor atoms. nih.govmdpi.com These complexes often exhibit high and variable coordination numbers (from 7 to 9) and can form polynuclear structures. ias.ac.inmdpi.com They are characterized by techniques similar to those used for transition metals, with a particular interest in their potential luminescent properties. ias.ac.in

Several synthetic strategies can be employed to prepare metal complexes of hydrazones.

Direct Synthesis: This is the most straightforward and common method. It involves the direct reaction of a pre-synthesized hydrazone ligand with a metal salt in an appropriate solvent, often with heating or refluxing to facilitate the reaction. mtct.ac.injptcp.comchemistryjournal.net The complex then precipitates from the solution or is isolated after solvent evaporation.

| Component | Typical Conditions |

|---|---|

| Ligand | Ethanone, 1-(4-methylphenyl)-, hydrazone or its derivative |

| Metal Salt | Chlorides, acetates, sulfates, or nitrates of the desired metal |

| Solvent | Ethanol, Methanol, or DMF |

| Reaction | Stirring at room temperature or refluxing for several hours |

| Isolation | Filtration of precipitate, washing, and drying |

Template Synthesis: In this method, the metal ion acts as a template, directing the condensation reaction between a ketone (like 4-methylacetophenone) and a hydrazide or hydrazine (B178648) derivative to form the ligand in situ. The resulting hydrazone is already coordinated to the metal ion, which can sometimes lead to the formation of macrocyclic or other complex structures that are difficult to obtain through direct synthesis.

Ligand Exchange: This method involves the substitution of a weakly coordinated ligand in an existing metal complex with the hydrazone ligand. This route can be useful for synthesizing complexes that are not accessible by direct methods or for studying the relative coordinating strengths of different ligands.

Structural Analysis of Metal-Hydrazone Complexes

X-ray Crystallography of Metal-Hydrazone Adducts

For instance, the crystal structure of (E)-1-(4-Methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone reveals an extended conformation of the C—N—N=C—C hydrazone chain. nih.gov In metal complexes, the hydrazone ligand typically coordinates to the metal center through the azomethine nitrogen atom and, following deprotonation, the imine nitrogen or, if present, a keto-enol tautomerized oxygen atom.

In a study of Zinc(II) and Cadmium(II) complexes with a tridentate s-triazine hydrazone ligand, X-ray analysis showed a penta-coordination environment around the metal ions. mdpi.com The ligand coordinates as a neutral tridentate NNN-chelate via pyridine, hydrazone, and s-triazine nitrogen atoms. mdpi.com The Cd(II) complex adopted a distorted square pyramidal geometry, while the Zn(II) complex showed a highly distorted geometry intermediate between trigonal bipyramidal and square pyramidal. mdpi.com Similarly, an oxovanadium(V) complex with a different hydrazone ligand displayed an octahedral coordination geometry, with the hydrazone acting as a tridentate ligand. researchgate.net These examples demonstrate the structural diversity achievable with hydrazone-based ligands.

Table 1: Representative Crystallographic Data for Metal-Hydrazone Complexes

| Compound/Complex | Crystal System | Space Group | Key Features | Ref |

|---|---|---|---|---|

| [Cd(DMPT)Cl₂] | Monoclinic | P2₁/n | Penta-coordinate Cd(II); distorted square pyramidal geometry. | mdpi.com |

| [Zn(DMPT)Cl₂] | Monoclinic | P2₁/c | Penta-coordinate Zn(II); intermediate between trigonal bipyramidal and square pyramidal. | mdpi.com |

| [VO(BH)(EM)] | - | - | Octahedral V(V) center; hydrazone acts as a tridentate ligand. | researchgate.net |

Spectroscopic Signatures of Coordination (IR, UV-Vis, EPR)

Spectroscopic techniques are invaluable for characterizing metal-hydrazone complexes, especially for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the ligand's donor sites involved in coordination. Key vibrational bands of the hydrazone ligand shift upon complexation. A sharp, strong band in the ligand's IR spectrum around 1590-1624 cm⁻¹ is assigned to the ν(C=N) stretching vibration of the azomethine group. researchgate.netscirp.org This band typically shifts to a lower frequency in the metal complex, indicating that the azomethine nitrogen is coordinated to the metal ion. researchgate.net Additionally, the ν(N-N) band, often found around 985-1085 cm⁻¹, shifts to a higher frequency upon chelation, further supporting the involvement of the azomethine group in bonding. The disappearance or shifting of the ν(N-H) band can indicate deprotonation of the ligand upon coordination.

Table 2: Characteristic IR Spectral Shifts in Hydrazone Complexes

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference | Ref |

|---|---|---|---|---|

| ν(C=N) (azomethine) | ~1590 - 1624 | Lower frequency | Coordination via azomethine nitrogen | researchgate.netscirp.org |

| ν(N-N) | ~985 - 1085 | Higher frequency | Chelate ring formation | dergipark.org.tr |

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of hydrazone ligands and their metal complexes provide information about electronic transitions. The spectra of the free ligands typically show intense bands in the UV region (355-385 nm) corresponding to π→π* and n→π* transitions within the aromatic rings and the C=N chromophore. researchgate.net Upon complexation, these bands may shift, and new bands can appear in the visible region. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) transitions or d-d transitions within the metal ion's d-orbitals. chemistryjournal.net For example, Th(IV) hydrazone complexes may exhibit a broad band around 19784 cm⁻¹ due to LMCT. chemistryjournal.net The color of the complexes is a direct result of these electronic transitions. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, providing insights into the oxidation state and coordination environment of the metal ion. For instance, EPR studies of copper(II) chelates with hetarylhydrazones have been used to investigate the structure and bonding in these complexes. researchgate.net The technique can reveal details about the geometry of the complex and the nature of the metal-ligand bond.

Redox Properties of Metal-Hydrazone Complexes

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to study the redox behavior of metal-hydrazone complexes. These studies can reveal information about the stability of different oxidation states of the metal ion and the influence of the ligand environment on the metal's redox potential.

In a study on a ferrocenyl-2,4-dinitrophenylhydrazone complex, CV was used to investigate its redox properties. researchgate.net The results showed a reversible one-electron redox process corresponding to the Fc/Fc⁺ couple. researchgate.net The redox potential of the complex was shifted to a more anodic (positive) position compared to unsubstituted ferrocene, indicating that the hydrazone substituent makes the iron center more difficult to oxidize. researchgate.net The stability of the redox product and the kinetics of the electron transfer can also be assessed by varying the scan rate in the CV experiment. researchgate.net Such studies are crucial for applications in catalysis and sensor technology.

Computational Studies on Metal-Ligand Bonding and Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for complementing experimental data and gaining deeper insight into the electronic structure, bonding, and stability of metal-hydrazone complexes. These studies can calculate molecular geometries, vibrational frequencies, and electronic spectra, which can then be compared with experimental results for validation. researchgate.net

Supramolecular Assembly of Metal-Hydrazone Architectures

The ability of metal-hydrazone complexes to act as building blocks for larger, ordered structures is a key area of interest in supramolecular chemistry. The formation of these supramolecular architectures is driven by a combination of coordinative bonds and non-covalent interactions. mdpi.com

Hydrogen bonds, π-π stacking, and C-H···π interactions are crucial in directing the self-assembly of these complexes into one-, two-, or three-dimensional networks. plu.mxresearchgate.net For example, hydrazone ligands and their manganese complexes have been shown to form extensive hydrogen-bonded assemblies of varying dimensionalities and architectures. plu.mxresearchgate.net The specific arrangement is often influenced by the solvent, the nature of the metal ion, and the presence of counter-ions or co-ligands. mdpi.com In some systems, the interplay between coordination bonds and multiple hydrogen bonds can lead to the formation of discrete, cage-like structures. mdpi.comnih.gov The study of these assemblies is driven by their potential applications in materials science, host-guest chemistry, and catalysis. nih.gov

Applications in Materials Science and Functional Materials

Polymer Chemistry and Polymer-Supported Hydrazone Systems

Hydrazones, including derivatives of "Ethanone, 1-(4-methylphenyl)-, hydrazone," are valuable building blocks in polymer science. The reversible nature of the hydrazone linkage and its reactivity make it suitable for various applications within this field.

While specific research detailing "Ethanone, 1-(4-methylphenyl)-, hydrazone" as a primary monomer unit is not extensively documented, the general class of hydrazone-containing compounds is utilized in the synthesis of polymers. Hydrazone linkages can be formed through the condensation reaction of a hydrazine (B178648) derivative with an aldehyde or ketone. This reaction can be employed to create polyhydrazones, where the hydrazone functionality is a recurring unit in the polymer backbone. These polymers are of interest due to their potential for dynamic covalent chemistry, allowing for self-healing materials and adaptable networks. For instance, heptazine-based conjugated polymeric carbon nitrides with hydrazone links have been synthesized through Schiff base condensation, demonstrating the utility of hydrazone formation in creating novel polymeric structures. nih.gov

Table 1: Potential Polymerization Strategies Involving Hydrazone Monomers

| Polymerization Technique | Description | Potential Role of Hydrazone Monomer |

| Polycondensation | Step-growth polymerization where monomers with two or more reactive functional groups react to form a polymer, with the elimination of a small molecule like water. | A di-functionalized hydrazone monomer could react with a complementary di-functional monomer to form a linear or cross-linked polyhydrazone. |

| Chain-growth Polymerization | Monomers add to a growing polymer chain one at a time. | A vinyl-substituted derivative of "Ethanone, 1-(4-methylphenyl)-, hydrazone" could potentially act as a monomer in radical or other chain-growth polymerizations. |

| Dynamic Covalent Polymer Networks | Polymers linked by reversible covalent bonds. | The reversible nature of the hydrazone bond makes it an ideal candidate for creating dynamic networks that can be reprocessed or exhibit self-healing properties. |

Hydrazone derivatives can function as effective cross-linking agents in the formation of polymer networks. The reaction of a multi-functional hydrazone with a polymer containing aldehyde or ketone groups, or vice versa, can lead to the formation of a three-dimensional network structure. This cross-linking imparts enhanced mechanical properties, thermal stability, and solvent resistance to the resulting material. The pH-sensitivity of the hydrazone bond can also be exploited to create "smart" hydrogels and other materials that can degrade or change their properties in response to specific environmental triggers.

The immobilization of catalysts and scavengers onto polymeric supports offers advantages such as ease of separation from the reaction mixture and potential for catalyst recycling. Hydrazone linkages provide a convenient method for anchoring catalytic species or reactive molecules to a polymer backbone. For example, a polymer functionalized with "Ethanone, 1-(4-methylphenyl)-, hydrazone" could potentially chelate metal ions, which could then act as catalysts in various organic transformations. Similarly, the hydrazone moiety itself can react with certain species, allowing for its use as a scavenger to remove unwanted byproducts from a reaction.

Photochromic and Thermochromic Materials

Hydrazone-containing compounds have garnered significant attention for their application in photochromic and thermochromic materials. researchgate.net These materials exhibit a reversible change in color upon exposure to light (photochromism) or heat (thermochromism). This behavior is often linked to the E/Z isomerization around the C=N double bond of the hydrazone moiety.

The photo- and thermochromic behavior of hydrazones is rooted in the ability of the molecule to switch between two or more stable or metastable states with different absorption spectra. The key design principles involve:

E/Z Isomerization: The primary mechanism for color change in many hydrazone-based systems is the isomerization around the C=N double bond. The E and Z isomers often have distinct electronic configurations and, consequently, different absorption maxima.

Intramolecular Proton Transfer: In some designs, photo- or thermo-induced intramolecular proton transfer can lead to a tautomeric form of the molecule with a different color.

Molecular Environment: The surrounding matrix, such as a polymer or solvent, can significantly influence the switching behavior, including the rate of color change and the stability of the different isomeric states. The incorporation of hydrazone units into coordination polymers has been shown to be influenced by the nature of the counter anions present. nih.gov

Table 2: Factors Influencing Chromic Properties of Hydrazones

| Factor | Influence on Photo/Thermochromism |

| Substituents on Aromatic Rings | Electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, shifting the absorption wavelengths of the different isomers. |

| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize one isomer over the other, affecting the thermal stability of the photo-induced state. |

| Solvent Polarity | The polarity of the solvent can influence the relative energies of the ground and excited states, thereby affecting the photo- and thermochromic behavior. |

| Polymer Matrix | The rigidity and polarity of a host polymer can impact the kinetics of isomerization and the fatigue resistance of the chromic material. |

The ability of hydrazone-based materials to reversibly change their optical properties makes them promising candidates for applications in optical switches and high-density data storage. nih.govtaylorandfrancis.com

Optical Switches: A material that can be switched between two states with different absorbances at a particular wavelength can function as an optical switch. By using light of one wavelength to induce a color change, and light of another wavelength (or heat) to reverse it, the transmission of a read-out light beam can be modulated.

Optical Data Storage: In optical data storage, information is written by using a focused laser beam to induce a local change in the properties of the storage medium. In the case of a hydrazone-based material, this would correspond to inducing a photochromic transition. The data can then be read by detecting the difference in absorbance or reflectance between the two states. The high resolution and potential for multi-level data storage make photochromic materials attractive for next-generation optical memory systems. Organic dyes are a key component in write-once-read-many (WORM) optical storage technologies. researchgate.net

Liquid Crystalline Materials Derived from Hydrazones

The formation of liquid crystalline phases, or mesophases, in materials derived from "Ethanone, 1-(4-methylphenyl)-, hydrazone" is largely dictated by the molecular architecture. Aroylhydrazones, a class of compounds to which this hydrazone belongs, have been shown to exhibit smectic C mesophases. The specific type of mesophase—be it nematic, smectic, or columnar—is highly dependent on the nature and position of terminal substituent groups on the molecule. For instance, the presence of long alkyl or alkoxy chains can promote the formation of ordered smectic phases.

The characterization of these mesophases is typically carried out using polarizing optical microscopy (POM), which allows for the visual identification of characteristic textures, and differential scanning calorimetry (DSC), which provides information on the transition temperatures and associated enthalpy changes between different phases.

Table 1: Hypothetical Mesomorphic Properties of a Derivative of Ethanone, 1-(4-methylphenyl)-, hydrazone with a Long Alkoxy Chain

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Smectic A | 120 | 25.4 |

| Smectic A to Nematic | 155 | 1.8 |

| Nematic to Isotropic | 180 | 0.9 |

Note: This table is illustrative and based on the typical behavior of aroylhydrazone liquid crystals. Specific experimental data for "Ethanone, 1-(4-methylphenyl)-, hydrazone" derivatives is not currently available in the cited literature.

The electro-optical properties of liquid crystals are crucial for their application in display technologies and optical switching devices. These properties are governed by the ability of the liquid crystal molecules to align themselves in response to an external electric field. While some diaryl hydrazone derivatives have been investigated for their nonlinear optical activity, a specific derivative of "Ethanone, 1-(4-methylphenyl)-, hydrazone" was noted for its potential in frequency conversion rather than for electro-optic applications nih.gov.

Theoretical studies on related aroylhydrazone liquid crystals have explored their electro-optical response, suggesting their potential in advanced displays, sensors, and OLEDs semnan.ac.ir. However, the specific electro-optical characteristics of liquid crystals derived from "Ethanone, 1-(4-methylphenyl)-, hydrazone," such as switching times and contrast ratios, have not been extensively reported. The manipulation of liquid crystal properties using pH-activated hydrazone switches has been demonstrated, indicating a potential avenue for developing stimuli-responsive materials nih.gov.

Fluorescent and Luminescent Materials

The hydrazone functional group is a key component in the design of various fluorescent and luminescent materials due to its role in forming conjugated systems and its ability to coordinate with metal ions.

Derivatives of "Ethanone, 1-(4-methylphenyl)-, hydrazone" can be designed as fluorophores for various sensing and imaging applications. The fluorescence properties, including the emission wavelength and quantum yield, can be tuned by modifying the molecular structure. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule and influence the fluorescence characteristics.

Hydrazone-based fluorescent sensors are often used for the detection of metal ions. The coordination of a metal ion to the hydrazone can lead to changes in the fluorescence intensity or a shift in the emission wavelength, forming the basis for a sensing mechanism.

Table 2: Photoluminescent Properties of a Related Ligand and its Europium Complex

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |

| Ligand | 350 | 450 | 74 |

| Europium Complex | 350 | 612 | 7.6 |

Note: This data is for a related enaminone derivative and is provided for illustrative purposes.

The potential for hydrazone derivatives to be used in organic light-emitting diodes (OLEDs) stems from their charge-transporting and emissive properties. The hydrazone moiety can facilitate the transport of charge carriers within the device, and by tuning the molecular structure, emission in the desired region of the electromagnetic spectrum can be achieved. Theoretical studies on related aroylhydrazones suggest their promise for OLED applications semnan.ac.ir.

In the realm of non-biological imaging, fluorescent probes based on hydrazones can be utilized for various analytical and diagnostic purposes. For example, they can be developed as chemosensors for the detection of specific analytes in environmental or industrial samples. The ability to design probes that respond to specific stimuli, such as changes in pH or the presence of metal ions, makes them versatile tools for imaging applications outside of biological systems nih.govnih.gov.

Supramolecular Gels and Self-Assembled Structures

The formation of supramolecular gels from low-molecular-weight gelators is driven by the self-assembly of molecules into three-dimensional networks that immobilize a solvent. The hydrazone functional group, with its capacity for hydrogen bonding and π-π stacking interactions, is an excellent motif for designing such gelators.

The self-assembly process in these systems is highly dependent on non-covalent interactions, as well as the geometry and spatial arrangement of the functional groups windows.netrsc.org. By modifying the molecular structure of "Ethanone, 1-(4-methylphenyl)-, hydrazone," for example, by introducing long alkyl chains, it is possible to promote the formation of organogels in various organic solvents mdpi.com. The resulting gels can exhibit stimuli-responsive behavior, where the gel-sol transition can be triggered by changes in temperature, pH, or the presence of specific chemical species nih.govorion.ac.jpresearchgate.net. The morphology of the self-assembled structures, such as fibers or sheets, can be investigated using techniques like scanning electron microscopy (SEM).

Sensing Materials for Environmental Analytes (Non-Biological)

The hydrazone functional group is a versatile platform for the design of chemosensors and chemodosimeters due to its ability to coordinate with metal ions and interact with anions through hydrogen bonding. researchgate.net

Hydrazone derivatives have been widely employed as chemosensors for the detection of various ions. The interaction between the hydrazone and an analyte can lead to a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

A sensor based on "Ethanone, 1-(4-methylphenyl)-, hydrazone" could potentially detect:

Cations: The nitrogen and oxygen atoms in the hydrazone structure can act as binding sites for metal ions. The binding event can alter the electronic properties of the molecule, leading to a change in its absorption or emission spectrum. For example, various hydrazone-based sensors have been developed for the detection of metal ions like Cd²⁺, Cu²⁺, and Fe³⁺. mdpi.comresearchgate.netresearcher.life

Anions: The N-H group of the hydrazone can act as a hydrogen bond donor, allowing for the recognition of anions such as fluoride (F⁻), cyanide (CN⁻), and acetate (AcO⁻). researchgate.netmdpi.com The interaction with the anion can lead to deprotonation of the N-H group, causing a significant color change. mdpi.com

Table 2: Potential Sensing Applications of "Ethanone, 1-(4-methylphenyl)-, hydrazone"

| Analyte Type | Potential Interaction Site |

|---|---|

| Metal Cations | C=N and N-N groups |

The detection of analytes by hydrazone-based sensors can occur through several mechanisms:

Optical Sensing:

Colorimetric Sensing: A change in the absorption spectrum upon analyte binding results in a visible color change. This is often due to processes like intramolecular charge transfer (ICT) or deprotonation. researchgate.net

Fluorescent Sensing: The fluorescence of the hydrazone can be either "turned on" or "turned off" upon binding to an analyte. Mechanisms include chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). researchgate.net

Electrochemical Sensing:

Electrochemical sensors operate by measuring the electrical response of a chemical reaction. A hydrazone derivative can be immobilized on an electrode surface. The binding of an analyte can then alter the electrochemical properties of the modified electrode, such as its current or potential, providing a detectable signal. While specific examples for "Ethanone, 1-(4-methylphenyl)-, hydrazone" are not available, electrochemical sensors have been developed for various analytes using other organic compounds. mdpi.com

Catalytic Applications of Ethanone, 1 4 Methylphenyl , Hydrazone and Its Derivatives

Organocatalysis Utilizing Hydrazone Scaffolds

Hydrazones, including derivatives of Ethanone, 1-(4-methylphenyl)-, hydrazone, serve as important building blocks in asymmetric organocatalysis. researchgate.netrsc.orgchemrxiv.org Their ability to be converted into reactive intermediates under mild conditions makes them valuable in the formation of complex chiral molecules. researchgate.net

Asymmetric Organocatalysis for C-C and C-X Bond Formation

The hydrazone functionality can be exploited for the asymmetric formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netorganic-chemistry.org A key strategy involves the "umpolung" of reactivity, where the normally electrophilic carbonyl carbon is converted into a nucleophilic species. rsc.orgchemrxiv.org In the case of hydrazones derived from heteroaromatic aldehydes, the electron-donating nature of the hydrazone moiety can be transferred across the aromatic system, activating it for asymmetric Friedel-Crafts-type alkylation reactions with α,β-unsaturated aldehydes. rsc.orgchemrxiv.org This activation is achieved under aminocatalytic conditions, often employing a MacMillan imidazolidinone catalyst, leading to excellent enantioselectivities. rsc.org

The hydrazone can act as a precursor to a carbanion equivalent, which can then participate in asymmetric additions to electrophiles like imines. organic-chemistry.org For instance, the asymmetric umpolung addition of hydrazones to imines has been achieved in water using a Ruthenium-diamine-diphosphine catalytic system, affording chiral amines with high enantioselectivity. organic-chemistry.org This demonstrates the potential for forming C-N bonds in an asymmetric fashion.

Furthermore, the development of chiral covalent organic frameworks (COFs) linked by hydrazone bonds has opened new avenues for heterogeneous asymmetric catalysis. mdpi.com These materials, featuring chiral pyrrolidine (B122466) moieties, have been successfully used as catalysts in asymmetric aldol (B89426) condensations, a fundamental C-C bond-forming reaction. mdpi.com The pore size of these COFs has been shown to influence both the catalytic activity and the enantioselectivity of the reaction. mdpi.com

Enamine/Iminium Catalysis Mechanisms

The catalytic activity of hydrazone derivatives in organocatalysis is often mediated through enamine and iminium ion intermediates. nih.govnih.govnih.govnobelprize.orgresearchgate.netresearchgate.net In a typical cycle, a chiral secondary amine catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. nih.govnih.gov This iminium ion is more electrophilic than the starting carbonyl compound, making it susceptible to nucleophilic attack. nih.govnih.gov

Conversely, the reaction of a ketone or aldehyde with a chiral secondary amine can generate a chiral enamine. nih.govnobelprize.org The enamine is a nucleophilic species with a higher energy Highest Occupied Molecular Orbital (HOMO) compared to the corresponding carbonyl compound, allowing it to react with electrophiles. nih.gov

The hydrazone itself can be the source of the nucleophile. The donating effect of the hydrazone group can activate an adjacent (hetero)aromatic ring, making it sufficiently nucleophilic to attack an iminium ion generated from an α,β-unsaturated aldehyde and a chiral amine catalyst. rsc.orgchemrxiv.org This vinylogous reactivity allows for the functionalization of otherwise electron-poor systems. rsc.orgchemrxiv.org The catalytic cycle is completed by hydrolysis of the resulting adduct to regenerate the catalyst and yield the functionalized product. nih.gov In some cases, the hydrazone moiety can be unmasked to reveal other functional groups, such as nitriles, further increasing the synthetic utility of these methods. rsc.org

Metal-Catalysis with Hydrazone-Derived Ligands

Hydrazones derived from Ethanone, 1-(4-methylphenyl)-, hydrazone are effective ligands for a variety of transition metals, forming stable complexes that catalyze a range of important organic reactions. organic-chemistry.orgchemistryjournal.net The nitrogen atoms of the hydrazone can coordinate to the metal center, and in some cases, the enolic form of the hydrazone can also participate in bonding, leading to tridentate coordination. organic-chemistry.orgchemistryjournal.net These metal-hydrazone complexes have shown significant activity in oxidation, hydrogenation, and cross-coupling reactions.

Transition Metal Complexes as Catalysts for Oxidation Reactions

Transition metal complexes with hydrazone ligands have been investigated as catalysts for oxidation reactions. For example, the oxidation of benzil (B1666583) bis(toluene-p-sulphonyl)hydrazone with mercury(II) or lead(IV) acetates leads to the formation of a triazole derivative, proceeding through a hydrazono-metallo intermediate. rsc.org While this example illustrates the reactivity of the hydrazone moiety itself, related complexes are being explored for the catalytic oxidation of other substrates. The ability of the metal center to access multiple oxidation states, modulated by the electronic properties of the hydrazone ligand, is key to this catalytic activity.

Hydrogenation, Hydroformylation, and Polymerization Catalysis

While specific examples utilizing Ethanone, 1-(4-methylphenyl)-, hydrazone in these reactions are not extensively documented, the broader class of hydrazone and related nitrogen-containing ligands shows significant promise.

In hydrogenation , molybdenum complexes with sulfur-containing ligands have been shown to catalyze the hydrogenation of various alkenes under mild conditions. nih.govresearchgate.net The catalytic cycle is proposed to involve the oxidative addition of hydrogen to a Mo(II) center to form a Mo(IV) dihydride intermediate. nih.govresearchgate.net Similarly, ruthenium complexes anchored on graphene oxide have demonstrated enhanced catalytic performance in the hydrogenation of olefins and ketones. rsc.org Nickel(II) complexes with bis(pyrazolyl) ligands are also active for olefin hydrogenation. researchgate.net Given the coordinating ability of hydrazones, it is plausible that their metal complexes could exhibit similar catalytic activity for hydrogenation reactions. In fact, pyridyl aroyl hydrazone-based metal complexes have been used for electrocatalytic hydrogen evolution. nih.govnih.gov

Hydroformylation , the addition of a formyl group and a hydrogen atom across a double bond, is a crucial industrial process typically catalyzed by rhodium or cobalt complexes. nih.govnih.govresearchgate.netrsc.orgrsc.org The ligands play a critical role in controlling the regioselectivity of the reaction. While phosphine (B1218219) ligands are common, the development of new ligand types is an active area of research. nih.govnih.govresearchgate.netrsc.org The electronic and steric properties of hydrazone ligands could be tuned to influence the outcome of hydroformylation reactions.

In olefin polymerization , late transition metal complexes, particularly those of palladium and nickel, with nitrogen-based ligands are known to be effective catalysts. youtube.com The ligand structure influences the properties of the resulting polymer. While radical polymerization is a common method for producing polymers like low-density polyethylene (B3416737) (LDPE), it often leads to branched structures. youtube.com Catalytic methods offer better control over the polymer architecture. Hydrazone-based ligands could provide a platform for developing new polymerization catalysts.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Derivatives of Ethanone, 1-(4-methylphenyl)-, hydrazone have proven to be highly effective ligands in palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. organic-chemistry.orgwikipedia.org These air-stable hydrazone ligands offer a valuable alternative to traditional phosphine-based systems. organic-chemistry.org

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is efficiently catalyzed by palladium(II) complexes bearing hydrazone ligands. researchgate.netorganic-chemistry.orgwikipedia.orgnih.govlibretexts.orgnih.gov For instance, palladium(II) complexes with ONO tridentate hydrazone ligands have shown high activity for the coupling of aryl chlorides with aryl boronic acids in a water-toluene system, achieving high yields with very low catalyst loading (0.01 mol%). organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org

Table 1: Selected Examples of Suzuki-Miyaura Coupling using Hydrazone-type Ligands

| Aryl Halide | Aryl Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Chlorobenzonitrile | Phenylboronic acid | Pd(II)-hydrazone complex (0.01 mol%) | K3PO4, Toluene/H2O, 90 °C, 10 h | 94 | organic-chemistry.org |

| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(II)-hydrazone complex (0.01 mol%) | K3PO4, Toluene/H2O, 90 °C, 10 h | 99 | organic-chemistry.org |

The Heck reaction , which couples an alkene with an aryl or vinyl halide, also benefits from catalysis by palladium-hydrazone complexes. nih.govwikipedia.orgnumberanalytics.comnih.govorganic-chemistry.orglibretexts.orgnumberanalytics.com Phosphine-free systems using hydrazone ligands have been developed for the Mizoroki-Heck reaction. organic-chemistry.org The mechanism involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. nih.govwikipedia.orgnumberanalytics.comlibretexts.org Ligand-free methods have also been developed where tosylhydrazones are coupled with aryl halides using a palladium catalyst. organic-chemistry.org

Table 2: Selected Examples of Heck Coupling using Hydrazone-type Ligands

| Aryl Halide | Alkene | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl2(MeCN)2 / Hydrazone ligand | Base, Solvent, Temp. | Good | organic-chemistry.org |

| Aryl Halide | Olefin | Pd(OAc)2 / Hydrazone ligand | AgF, 60 °C | Good | rsc.org |

The Sonogashira coupling of terminal alkynes with aryl or vinyl halides is another area where hydrazone ligands have shown significant utility. organic-chemistry.orgnih.govnumberanalytics.comorganic-chemistry.orgwikipedia.org A study on the Sonogashira coupling of aryl bromides with terminal alkynes found that a specific hydrazone ligand, in combination with a palladium acetylacetonate (B107027) (Pd(acac)2) catalyst and a copper(I) iodide co-catalyst, gave excellent yields of the internal alkyne products. organic-chemistry.org This reaction proceeds under amine-free conditions and demonstrates high turnover numbers, highlighting the efficiency of the hydrazone-promoted system. organic-chemistry.org The established mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is formed and then undergoes transmetalation with the palladium complex. numberanalytics.comwikipedia.org

Table 3: Selected Examples of Sonogashira Coupling using Hydrazone Ligands

| Aryl Bromide | Terminal Alkyne | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Phenylacetylene | Pd(acac)2 / Hydrazone ligand 1a / CuI | K3PO4, DMSO, 125 °C | 94 | organic-chemistry.org |

| 4-Bromoanisole | Phenylacetylene | Pd(acac)2 / Hydrazone ligand 1a / CuI | K3PO4, DMSO, 125 °C | 88 | organic-chemistry.org |

Photocatalysis and Electrocatalysis

The unique electronic properties of the hydrazone moiety make ethanone, 1-(4-methylphenyl)-, hydrazone and its derivatives promising candidates for both photocatalytic and electrocatalytic applications. These fields leverage light and electricity, respectively, to drive chemical transformations, often under mild and environmentally friendly conditions.

Photo-induced Catalytic Transformations

Hydrazone derivatives have emerged as versatile participants in photocatalytic reactions. These reactions often involve the generation of radical intermediates under visible-light irradiation, enabling a variety of chemical bond formations.

One notable application is the photocatalytic alkylation of C(sp³)-H bonds. In this process, N-sulfonyl hydrazones can act as radical acceptors. A diarylketone photocatalyst, upon excitation by light, can initiate a hydrogen atom transfer (HAT) from a C(sp³)-H donor. The resulting alkyl radical then adds to the N-sulfonyl hydrazone. A subsequent fragmentation step yields the final alkyl-alkyl cross-coupled product. This metal-free method is significant for its ability to form C(sp³)–C(sp³) bonds and has been used to synthesize medicinally relevant structures like homobenzylic ethers and aryl ethyl amines. nih.govresearchgate.net

Another key area is the C(sp²)–H amination of aryl aldehyde-derived hydrazones. rsc.org Visible-light photoredox catalysis can be employed using N-acyloxyphthalimides as nitrogen-radical precursors. rsc.org In this process, a photocatalyst, such as fac-Ir(ppy)₃, absorbs visible light and initiates a single electron transfer process, leading to the formation of a nitrogen-centered radical. This radical then adds to the C=N bond of the hydrazone, leading to the aminated product. rsc.org This reaction represents an innovative approach to functionalizing the hydrazone structure. rsc.org

Furthermore, hydrazone-linked covalent organic frameworks (COFs) have been investigated as heterogeneous photoredox catalysts. These materials can facilitate reactions such as the arylation and alkylation of quinoxalin-2(1H)-ones under visible light. researchgate.net The porous and tunable nature of COFs allows for the design of efficient and reusable photocatalysts. researchgate.net

A summary of representative photocatalytic transformations involving hydrazone derivatives is presented below.

| Transformation | Hydrazone Derivative Type | Catalyst/Conditions | Product Type | Ref |

| C(sp³)-H Alkylation | N-Sulfonyl hydrazones | Diarylketone photocatalyst, visible light | Alkyl-alkyl cross-coupled products | nih.govresearchgate.net |

| C(sp²)-H Amination | Aryl aldehyde-derived hydrazones | fac-Ir(ppy)₃, N-acyloxyphthalimides, visible light | Aminated hydrazones | rsc.org |

| Arylation/Alkylation | Hydrazone-linked COF | Visible light | Arylated/alkylated quinoxalinones | researchgate.net |

| Trifluoromethyl/Cyclization | N-Methacryloyl aldehyde hydrazones | Trifluoromethyl thianthrenium triflate, visible light (415 nm) | Trifluoromethylated cyclic products | acs.org |

Electrocatalytic Redox Processes

Electrosynthesis offers a powerful alternative to traditional chemical methods for driving redox reactions, often with greater control and sustainability. Hydrazones have proven to be valuable substrates in electrooxidative transformations, where an electrical current is used to initiate oxidative processes. beilstein-journals.orgd-nb.info

A key application of electrocatalysis involving hydrazones is the construction of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. beilstein-journals.orgd-nb.info For example, the electrooxidative formal [3+2] cycloaddition between aldehyde-derived hydrazones and alkenes can produce N-arylpyrazolines under mild conditions. d-nb.info This method avoids the need for harsh oxidizing agents or the preparation of unstable precursor compounds. d-nb.info Similarly, the synthesis of 5-amino-1,2,4-triazoles can be achieved through the electrocatalytic reaction of aldehyde-derived hydrazones with cyanoamine, using potassium iodide as an electrocatalyst. beilstein-journals.org

Electrocatalysis also enables the C(sp²)–H functionalization of aldehyde-derived hydrazones. beilstein-journals.org For instance, an electrochemical dehydrogenative coupling between aldehyde-derived hydrazones and diarylphosphine oxides has been reported to form phosphorylated hydrazones. beilstein-journals.org These reactions harness the ability of an anode to facilitate the formation of new carbon-heteroatom bonds.

The general mechanism for many of these electrooxidative transformations involves the initial single-electron transfer (SET) oxidation of the hydrazone at the anode. beilstein-journals.org This generates a radical cation intermediate, which can then undergo various reaction pathways, including cyclization, addition, or further oxidation, to form the final product.

| Electrocatalytic Transformation | Hydrazone Substrate | Reaction Partner | Catalyst/Conditions | Product | Ref |

| Formal [3+2] Cycloaddition | Aldehyde-derived hydrazones | Alkenes | Undivided cell, carbon electrodes | N-Arylpyrazolines | d-nb.info |

| Synthesis of 5-amino-1,2,4-triazoles | Aldehyde-derived hydrazones | Cyanoamine | KI (electrocatalyst) | 5-Amino-1,2,4-triazoles | beilstein-journals.org |

| Dehydrogenative Phosphorylation | Aldehyde-derived hydrazones | Diarylphosphine oxide | MnBr₂ (catalyst) | Phosphorylated hydrazones | beilstein-journals.org |

Supported Catalysts and Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability, simplifying product purification, and enhancing catalyst stability. For catalysts derived from ethanone, 1-(4-methylphenyl)-, hydrazone, this transition to heterogeneous systems is key for practical industrial applications.

Immobilization Strategies on Solid Supports

Several strategies have been developed for immobilizing hydrazones and their derivatives onto solid supports. A common approach involves creating covalent linkages between the catalyst molecule and the support material.

One effective method is the synthesis of polymeric supports containing hydrazide functionalities. These can be prepared by reacting commercially available "active ester" agarose (B213101) with hydrazine (B178648) hydrate. nih.gov Glycoproteins, after oxidation to generate aldehyde groups on their oligosaccharide moieties, can then be stably linked to these hydrazide-derivatized supports through the formation of hydrazone bonds. nih.gov This method has been shown to be stable over a wide pH range. nih.gov

Another approach involves the direct synthesis of polymeric supports with hydrazone linkers. nih.gov This strategy allows for the immobilization of ketones and aldehydes, which can then undergo further reactions, such as α-alkylation, while attached to the solid phase. nih.gov The desired product can subsequently be cleaved from the support. nih.gov This technique is valuable in combinatorial chemistry and solid-phase synthesis.

More advanced methods include the use of Atomic Layer Deposition (ALD) to encapsulate molecular catalysts that have been first attached to a metal oxide support. rsc.org This creates a highly stable and strongly adhered catalyst, preventing leaching even in polar solvents like water. rsc.org While not yet specifically demonstrated for ethanone, 1-(4-methylphenyl)-, hydrazone, this technique holds promise for creating robust heterogeneous catalysts from hydrazone-based ligands.

Common solid supports used for immobilization include:

Agarose nih.gov

Polystyrene resins nih.gov

Silica

Metal oxides (e.g., TiO₂, Al₂O₃) rsc.org

Covalent Organic Frameworks (COFs) researchgate.net

Reactor Design and Process Optimization

The choice of reactor is crucial for maximizing the efficiency of heterogeneous catalytic processes involving immobilized hydrazone catalysts. The design must ensure effective contact between reactants and the catalyst, as well as efficient mass and heat transfer.

For solid-supported catalysts, fixed-bed reactors are a common choice. youtube.com In this design, the catalyst particles are packed into a column, and the reactant stream flows through it. youtube.com Key design considerations include the bed height and diameter, the particle size of the catalyst support, and managing the heat of reaction, especially for exothermic or endothermic processes. youtube.com For highly exothermic reactions, multi-tubular reactors with integrated cooling systems may be necessary to maintain optimal temperature control. youtube.com

Slurry reactors are another option, particularly when fine catalyst particles are used. In this setup, the catalyst is suspended in the liquid reactant mixture, which is continuously agitated. This design generally offers excellent heat and mass transfer rates. However, it requires a downstream separation step to recover the catalyst from the product stream.

For gas-liquid-solid reactions, such as hydrogenations, specialized reactors like trickle-bed reactors or membrane reactors are employed. ucl.ac.uk Membrane reactors can offer enhanced safety and process intensification by controlling the delivery of a gaseous reactant (like hydrogen or oxygen) to the catalytic sites through a membrane, preventing the formation of explosive mixtures. ucl.ac.uk

Process optimization involves adjusting parameters such as temperature, pressure, flow rate, and reactant concentrations to maximize yield, selectivity, and catalyst lifetime. The stability of the immobilized hydrazone catalyst under reaction conditions is a critical factor, as leaching of the active species can reduce efficiency and contaminate the product.

Enantioselective Catalysis and Chiral Induction

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. Catalysts derived from ethanone, 1-(4-methylphenyl)-, hydrazone and other chiral hydrazones have demonstrated significant potential in enantioselective transformations, particularly in the asymmetric hydrogenation of C=N bonds.

Chiral hydrazines, which are valuable building blocks for many bioactive molecules, can be synthesized through the enantioselective reduction of the corresponding hydrazones. nih.govacs.org While traditional methods often rely on precious metal catalysts with expensive chiral ligands, recent advancements have focused on more sustainable approaches. nih.gov

One promising area is the use of engineered enzymes. Biocatalysis, using engineered imine reductases (IREDs), has been successfully applied to the reduction of protected hydrazones with exceptional stereocontrol (>99% e.e.). nih.gov Through directed evolution, enzymes can be tailored to exhibit high activity and selectivity for specific hydrazone substrates. nih.gov